molecular formula C₃₁H₂₉N₃O₁₁S B1151837 NTA-FITC (90per cent)

NTA-FITC (90per cent)

Cat. No.: B1151837
M. Wt: 651.64
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Metal Chelation-Based Fluorescent Probes

The use of molecules to detect metal ions dates back to 1867 with the advent of Perls' Prussian blue as a stain for non-heme iron. nih.gov However, these early methods relied on light absorption and had limited sensitivity compared to fluorescence-based techniques. nih.gov The field of fluorescent probes began to take shape in the early 20th century, with significant progress being made over several decades. rsc.org A major breakthrough occurred in 1942 with the discovery that chelated complexes of certain lanthanide metals, such as europium and terbium, exhibited strong luminescence when excited by UV light. wikipedia.org This laid the groundwork for using metal chelation as a basis for developing fluorescent probes.

A pivotal moment in the evolution of these probes was the development of sensors for biologically significant ions. In 1980, Roger Tsien introduced fluorescent sensors for calcium ions (Ca²⁺) based on the 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) chelator. rsc.org These probes demonstrated how modulating a photophysical mechanism like photoinduced electron transfer (PET) upon metal binding could lead to robust sensors for biological imaging. nih.gov This innovation revolutionized the study of cellular functions and biochemical processes. rsc.org The success of these early metal ion sensors spurred the development of a wide array of fluorescent probes for various ions and molecules, leading to the sophisticated tools used in modern research. mdpi.comnih.gov This evolution set the stage for the creation of probes like NTA-FITC, which apply the principles of metal chelation to the specific recognition of biomolecules. frontiersin.org

Rationale for NTA-FITC Development in Biomolecular Research

The development of NTA-FITC was driven by the need for a simple and specific method to label and visualize proteins. frontiersin.org The widespread adoption of the polyhistidine-tag (His-tag), typically a sequence of six histidine residues (His₆), as a tool for the affinity purification of recombinant proteins created a unique opportunity. mdpi.comnih.gov Researchers recognized that the robust and selective interaction between a His-tag and a transition metal complex, such as the NTA-Ni²⁺ complex, could be harnessed for more than just purification. mdpi.comnih.gov

The core idea was to link a fluorescent reporter molecule to the NTA chelator. Fluorescein (B123965) isothiocyanate (FITC) was an ideal candidate due to its high quantum yield and bright green fluorescence. tdblabs.setdblabs.se By conjugating FITC to NTA, a probe was created that could be "charged" with a nickel ion (Ni²⁺). This Ni²⁺-NTA-FITC complex could then specifically and reversibly bind to His-tagged proteins. smolecule.comnih.gov

One of the first groups to exploit this strategy was led by Katayama, who used Ni²⁺-NTA-FITC to detect His-tagged proteins blotted onto a nitrocellulose membrane. mdpi.comnih.govresearchgate.net This approach offered significant advantages, including its compatibility with the vast library of existing His-tagged proteins and its relative simplicity. mdpi.comfrontiersin.org The ability to specifically "paint" a protein of interest with a fluorescent label opened up new avenues for studying protein localization, interactions, and dynamics without the need for generating specific antibodies or using more complex labeling systems. smolecule.comfrontiersin.org

Scope and Significance of NTA-FITC in Current Research Paradigms

NTA-FITC and its derivatives have become versatile tools in molecular and cell biology, with a broad range of applications. Their significance lies in their ability to bridge protein biochemistry with advanced imaging techniques. smolecule.com The specific, non-covalent labeling of His-tagged proteins enables researchers to track and quantify these proteins in various experimental setups. smolecule.comnih.gov

Key research applications include:

Protein Detection: NTA-FITC is widely used for the detection of His-tagged proteins in complex mixtures, such as cell lysates, and as a specific stain on gels and membranes. mdpi.comnih.gov

Fluorescence Microscopy: The probe allows for the visualization of protein localization within fixed or living cells, providing insights into protein function and trafficking. smolecule.comnih.gov The binding of NTA-FITC to His-tagged proteins on the surface of live cells has been demonstrated. nih.gov

Flow Cytometry: In flow cytometry, NTA-FITC can be used to quantify cells that express a specific His-tagged surface protein. smolecule.comtdblabs.se

Interaction Studies: The probe is employed in techniques like Fluorescence Resonance Energy Transfer (FRET) to study protein-protein and protein-DNA interactions. mdpi.comnih.gov For example, it has been used as a FRET acceptor in studies of DNA-protein complexes. nih.gov

Biosensors: NTA-FITC serves as a component in biosensors where changes in fluorescence signal the presence or interaction of a target biomolecule. smolecule.com

Liposome Functionalization: NTA-functionalized liposomes can be loaded with His-tagged proteins, creating proteoliposomes for various studies, with FITC-labeled lipids used for tracking. nih.gov

The development of multivalent NTA probes, such as tris-NTA, which display significantly higher affinity for His-tags compared to the conventional mono-NTA, has further expanded the utility of this system by providing more stable labeling. nih.govnih.gov While the paramagnetic nature of Ni²⁺ can sometimes lead to fluorescence quenching, alternative strategies and probe designs, such as NTA-DCF, have been developed to mitigate this issue. mdpi.com The continued innovation in metal-chelation-based probes underscores the foundational importance of NTA-FITC in the researcher's toolkit.

Table 2: Selected Research Findings and Applications of NTA-FITC and Related Probes

Research Area Finding/Application Key Compound(s) Reference(s)
Protein Detection Detection of His-tagged proteins on nitrocellulose membranes. Ni²⁺-NTA-FITC mdpi.commdpi.com
Protein Interaction Used in FRET-based distance measurements in a DNA-protein complex. (Ni²⁺:NTA)₂-Cy3, (Ni²⁺:NTA)₂-Cy5 mdpi.comnih.gov
Live Cell Labeling Selective labeling of His-tagged proteins on the surface of live cells. tris-NTA-fluorophore conjugates nih.gov
Affinity Enhancement Multivalent NTA chelators show subnanomolar affinity and increased binding stability. tris-NTA, tetrakis-NTA mdpi.comnih.gov
Liposome Studies Tracking of liposomes functionalized with His-tagged proteins. NTA-lipids, FITC-DSPE nih.gov

Properties

Molecular Formula

C₃₁H₂₉N₃O₁₁S

Molecular Weight

651.64

Synonyms

N-[6-(2-Biscarboxymethylamino)-1-carboxypentyl]-N’-[5-fluoresceinyl]thiourea

Origin of Product

United States

Fundamental Principles of Nta Fitc Interaction and Fluorescence

Chelation Chemistry of Nitrilotriacetic Acid (NTA) with Divalent Metal Ions

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that acts as a chelating agent, meaning it can form multiple coordination bonds with a single metal ion. wikipedia.orgatamanchemicals.comhoochemtec.com This property is central to its application in protein purification and detection. The NTA molecule possesses four functional groups—three carboxylate groups and one tertiary amine—that can participate in binding a metal ion. nih.gov This tetradentate nature allows NTA to form stable complexes with various divalent metal ions, including Ca²⁺, Co²⁺, Cu²⁺, and Ni²⁺. wikipedia.orgatamanchemicals.com The formation of these chelate complexes is an equilibrium process, influenced by factors such as pH and the concentration of both NTA and the metal ion. nih.gov

Role of Nickel(II) Ions (Ni²⁺) in NTA-His-tag Complex Formation

Among the various divalent metal ions, Nickel(II) (Ni²⁺) is predominantly used in conjunction with NTA for the purification and detection of His-tagged proteins. letstalkacademy.com The Ni²⁺ ion can form six coordinate bonds. When chelated by the tetradentate NTA ligand, two coordination sites on the nickel ion remain available. researchgate.netnih.gov These vacant sites are typically occupied by water molecules, which can be readily displaced by stronger electron donors. researchgate.net This configuration is crucial for the subsequent interaction with the His-tag on a protein of interest. The NTA-Ni²⁺ complex, therefore, serves as an immobilized metal ion affinity support, ready to bind specifically to proteins engineered to have a polyhistidine tag. wikipedia.orgletstalkacademy.com

Molecular Mechanism of NTA-His-tag Recognition and Binding

The specific recognition and binding between the NTA-Ni²⁺ complex and a His-tagged protein is a prime example of immobilized metal ion affinity chromatography (IMAC). letstalkacademy.comsinobiological.com The His-tag, a sequence of six or more consecutive histidine residues engineered into the N- or C-terminus of a recombinant protein, has a strong affinity for the immobilized nickel ions. letstalkacademy.comsinobiological.com The imidazole (B134444) side chains of the histidine residues act as electron donors, displacing the weakly bound water molecules and forming coordinate bonds with the two available sites on the NTA-chelated Ni²⁺ ion. researchgate.netnih.gov

The binding affinity of the His-tag to the Ni²⁺-NTA surface is remarkably high, with the hexahistidine tag exhibiting an apparent equilibrium dissociation constant (K(D)) of approximately 14 nM. researchgate.netnih.gov Research has shown that two histidine residues separated by another residue are a preferred binding motif within the hexahistidine tag. nih.govacs.org The stability of this interaction is significantly greater than that of a single histidine residue, allowing for highly selective capture of the tagged protein from a complex mixture. This strong and specific interaction is the foundation for the widespread use of Ni-NTA chemistry in protein science. letstalkacademy.comnih.gov

Dissociation Constants (K(D)) of Various Ligands with Ni²⁺
LigandDissociation Constant (K(D))Reference
His₆-tag14 ± 1 nM researchgate.netnih.gov
NTA1.8 x 10⁻¹¹ M researchgate.net
Imidazole9.8 x 10⁻⁴ M researchgate.net
EDTA4 x 10⁻¹⁹ M researchgate.net

Spectroscopic Characteristics of Fluorescein (B123965) Isothiocyanate (FITC) in NTA-FITC Conjugates

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that is widely used as a fluorescent label. wikipedia.orgaatbio.com Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups on other molecules, such as the NTA, to form a stable thiourea (B124793) bond. aatbio.com Once conjugated, the fluorescent properties of the fluorescein core allow for the detection and quantification of the NTA-FITC molecule and, by extension, any protein bound to its NTA-Ni²⁺ complex.

Excitation and Emission Profiles of NTA-FITC

FITC exhibits a characteristic excitation and emission spectrum. Its peak excitation wavelength is approximately 495 nm, and its peak emission wavelength is around 519 nm, which corresponds to a green fluorescence. wikipedia.orgfluorofinder.combio-rad-antibodies.com This means that when NTA-FITC is illuminated with light at or near 495 nm, it will absorb photons and then emit light at a longer wavelength, peaking at 519 nm. bio-rad-antibodies.com The difference between the excitation and emission maxima is known as the Stokes shift. bio-rad-antibodies.com The broad emission spectrum of FITC allows for its detection using standard fluorescence microscopy and flow cytometry equipment, which are often equipped with a 488 nm laser for excitation. fluorofinder.combio-rad-antibodies.com

Spectroscopic Properties of FITC
PropertyWavelength (nm)Reference
Excitation Maximum~495 wikipedia.orgfluorofinder.com
Emission Maximum~519 wikipedia.orgfluorofinder.com

Quantum Yield Considerations in NTA-FITC Systems

The fluorescence quantum yield (Φ(F)) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu A higher quantum yield indicates a more efficient and brighter fluorophore. The quantum yield of FITC can be influenced by its local environment, including pH and proximity to other molecules. aatbio.comfluorofinder.com In the context of NTA-FITC, the presence of the chelated Ni²⁺ ion in close proximity to the FITC fluorophore can lead to a decrease in its quantum yield. cognet-research.comnih.gov This is a critical consideration in the design and application of such fluorescent probes.

Fluorescence Quenching Mechanisms in NTA-FITC Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. ossila.com In NTA-FITC systems, the primary cause of quenching is the interaction between the FITC fluorophore and the chelated Ni²⁺ ion. cognet-research.comnih.gov This quenching can occur through several mechanisms.

One dominant mechanism is static quenching, which occurs when the fluorophore forms a non-fluorescent complex with the quencher (in this case, Ni²⁺) in the ground state. ossila.comresearchgate.net The close proximity of the paramagnetic Ni²⁺ ion to the FITC molecule in the NTA-FITC conjugate facilitates this process, leading to a reduction in the observed fluorescence. nih.gov The extent of this quenching is dependent on the distance between the fluorophore and the metal ion. cognet-research.comarxiv.org

Another potential mechanism is dynamic or collisional quenching, where the excited fluorophore is deactivated upon contact with the quencher. ossila.comresearchgate.net While static quenching is considered the primary mechanism in this system, the possibility of dynamic quenching also exists. arxiv.org The reduction in fluorescence intensity upon Ni²⁺ binding to the NTA-FITC conjugate is a key feature that can be exploited in certain assay formats, where the subsequent binding of a His-tagged protein can potentially alter the quenching effect and produce a detectable signal. The self-quenching of FITC molecules at high concentrations on a labeled cell surface can also occur, which is accompanied by a decrease in fluorescence lifetime. nih.gov

Paramagnetic Quenching by Coordinated Metal Ions (e.g., Ni²⁺)

A significant disadvantage of the widely used Ni-NTA system in protein labeling and imaging is the fluorescence quenching triggered by the paramagnetic nature of the Ni²⁺ ion frontiersin.org. When the NTA portion of the NTA-FITC molecule chelates a Ni²⁺ ion, the fluorescence of the FITC component can be substantially diminished nih.govmpg.de. This quenching occurs because paramagnetic metal ions can interact with the excited state of the fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state, thereby preventing the emission of a photon.

The exact mechanism of paramagnetic quenching is complex, with hypotheses pointing towards processes such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion or through the competitive nonradiative decay of a mixed fluorophore/metal state nih.govreddit.com. The efficiency of this quenching is highly dependent on the distance between the metal ion and the fluorophore. In the NTA-FITC-Ni²⁺ complex, this distance is sufficiently small to allow for effective quenching. For instance, studies have shown that 6H-FITC is strongly quenched when bound to anchor lipids containing NTA(Ni) mpg.de. Research on near-infrared fluorescent proteins has also demonstrated that Ni²⁺ can quench fluorescence intensity by approximately 6% to 20% nih.govtdl.org. While this quenching can be a limitation, some probes have been designed to leverage this effect, showing a significant "turn-on" fluorescence enhancement upon binding to a target, which displaces the quenching interaction researchgate.net.

Table 1: Effect of Divalent Metal Ions on the Fluorescence of Histidine-Tagged Fluorescent Proteins

Metal IonQuenching Percentage (%)
Ni²⁺~6 - 20
Co²⁺~6 - 20
Cu²⁺up to ~90
Zn²⁺~6 - 20

This table summarizes the typical quenching efficiency of various divalent metal ions on histidine-tagged fluorescent proteins, providing context for the paramagnetic quenching effect of Ni²⁺. Data sourced from studies on miRFPs nih.govtdl.org.

Self-Quenching Phenomena of the Fluorophore Moiety

Self-quenching, also known as concentration quenching, is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases beyond a certain point nih.govnih.gov. This effect is particularly relevant for FITC and occurs when fluorophore molecules are in close proximity to one another nih.gov. The primary mechanism behind self-quenching for fluorescein is homo-resonance energy transfer (homo-RET), where an excited fluorophore transfers its energy to a neighboring ground-state FITC molecule nih.gov. This energy transfer can ultimately lead to de-excitation through non-radiative pathways, especially if non-fluorescent dimers or aggregates are formed which act as energy sinks nih.govnih.gov.

Detailed studies have quantified the concentration dependence of FITC self-quenching. The phenomenon becomes significant at concentrations above 0.5 mM, with fluorescence being almost entirely quenched (99.9%) at a concentration of 100 mM nih.govplos.org. The relationship between quenching and concentration for FITC shows a higher-order dependency, which suggests the formation of quenching centers, such as non-fluorescent multimers, at high concentrations nih.govplos.orgresearchgate.net. This is a critical consideration when labeling proteins or surfaces with NTA-FITC, as a high labeling density can lead to reduced fluorescence signal due to intermolecular interactions between adjacent FITC moieties nih.gov.

Table 2: Concentration-Dependent Self-Quenching of FITC

FITC ConcentrationDegree of Quenching
>0.5 mMSelf-quenching begins to be displayed
50 mM>95% quenched
100 mM99.9% quenched

This table illustrates the significant self-quenching effect observed for FITC at high concentrations. Data sourced from a direct evaluation using an evanescent field to suppress inner filter effects nih.govplos.org.

Environmental and Context-Dependent Quenching Effects

The fluorescence of the FITC moiety is highly susceptible to its local chemical and physical environment. Factors such as pH, temperature, and solvent polarity can significantly alter its fluorescence quantum yield evidentscientific.comaatbio.com.

pH Dependence: FITC's fluorescence is strongly pH-dependent. The fluorescence intensity decreases markedly in acidic conditions. For example, the signal intensity of FITC-dextran has been shown to decrease by over 95% as the pH is lowered from 10 to 3 aatbio.com. This is due to the protonation state of the fluorescein core structure. The dianion form, which predominates in alkaline solutions, is highly fluorescent, while the monoanion and neutral forms present at lower pH values are significantly less fluorescent nih.gov. The fluorescence of FITC and its protein conjugates is generally maximal at alkaline pH levels oup.com.

Table 3: Dependence of Fluorescein Quantum Yield on pH

pHRelative Quantum Yield
4~0.1
5~0.2
6~0.5
7~0.8
8~0.9
9~0.92

This table shows the approximate relationship between pH and the fluorescence quantum yield of fluorescein, demonstrating the pronounced sensitivity to acidity. Data adapted from graphical representations in fluorescence studies researchgate.net.

Temperature: Elevated temperatures can adversely affect FITC's stability and fluorescence. FITC is known to be unstable at higher temperatures, and conjugates can be susceptible to hydrolysis aatbio.com. Studies on FITC-labeled microspheres have shown that even prolonged exposure to room temperature can impact fluorescence intensity, although it may stabilize after the initial exposure bangslabs.com. High temperatures, such as 60°C and 95°C, can lead to a loss of 60-80% of fluorescence researchgate.net.

Solvent Polarity: The polarity of the solvent surrounding the FITC molecule also plays a crucial role. As a hydrophobic molecule, FITC exhibits higher fluorescence in less polar organic media compared to aqueous environments researchgate.net. In aqueous solutions, FITC is more prone to aggregation, which can lead to quenching researchgate.net. Generally, for many fluorophores, an increase in solvent polarity can cause a red shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the excited state dipole by the polar solvent molecules evidentscientific.com. The stability of FITC itself has been found to be lowest in water compared to other solvents researchgate.net.

Synthesis and Probe Engineering of Nta Fitc Derivatives

Synthetic Methodologies for NTA-FITC Conjugation

The synthesis of NTA-FITC involves the covalent linkage of the NTA chelating group to the FITC fluorophore. This process is typically achieved by leveraging the reactivity of FITC's isothiocyanate group with a primary amine.

The primary strategy for NTA-FITC conjugation involves the reaction between an amine-functionalized NTA derivative and the isothiocyanate group (-N=C=S) of FITC. This reaction forms a stable thiourea (B124793) linkage. A common precursor for the NTA moiety is Nα,Nα-Bis(carboxymethyl)-L-lysine, which provides a primary amine at the epsilon position, ideal for reaction with FITC, while the NTA head group is formed by the two carboxymethyl groups and the nitrogen atom on the alpha-carbon.

A documented one-step synthesis for a similar NTA-fluorescein conjugate involves reacting the commercially available N,N-bis(carboxymethyl)-l-lysine hydrate (B1144303) with a succinimidyl ester of the chosen fluorophore. nih.gov This approach highlights a straightforward and efficient method for creating the conjugate. The reaction typically proceeds as follows:

Activation of the Fluorophore : While FITC's isothiocyanate group is inherently reactive towards amines, other fluorophores might require activation, often as an N-hydroxysuccinimide (NHS) ester.

Coupling Reaction : The amine-functionalized NTA derivative is dissolved in a suitable buffer, typically at a slightly alkaline pH (around 8.0-9.0), to ensure the primary amine is deprotonated and thus nucleophilic. FITC, dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is then added to the NTA solution.

Incubation : The reaction mixture is incubated, often at room temperature for several hours or overnight in the dark to prevent photobleaching of the fluorophore.

The resulting product is a conjugate where the NTA group, responsible for binding His-tagged proteins, is covalently linked to the FITC fluorophore, which provides the fluorescent signal for detection.

Achieving high yield and purity is critical for the successful application of NTA-FITC probes. Several factors must be carefully controlled during the synthesis and purification process.

Reactant Purity : The purity of the initial reactants, particularly the amine-functionalized NTA and FITC, is paramount. Impurities can lead to side reactions and the formation of undesirable byproducts.

Stoichiometry : The molar ratio of FITC to the NTA-amine derivative needs to be optimized. An excess of FITC can lead to difficulties in purification, while an insufficient amount will result in a low yield of the desired conjugate.

Reaction Conditions : pH is a critical parameter. The reaction between the isothiocyanate group of FITC and the primary amine of the NTA derivative is most efficient at a pH between 8 and 9. Temperature and reaction time also need to be optimized to maximize yield while minimizing degradation of the reactants and product.

Purification : The removal of unreacted FITC is a crucial step, as free fluorophore can contribute to high background fluorescence. researchgate.net Common purification methods include:

Size-Exclusion Chromatography (SEC) : This technique separates molecules based on their size. The larger NTA-FITC conjugate elutes before the smaller, unreacted FITC molecule.

Dialysis : Using a membrane with an appropriate molecular weight cutoff can effectively remove small molecules like unreacted FITC from the final product.

The table below summarizes key considerations for optimizing the synthesis of NTA-FITC.

ParameterConsiderationRationale
Reactant QualityUse high-purity NTA-amine and FITC (≥90%)Minimizes side reactions and simplifies purification.
pHMaintain pH in the range of 8.0-9.0Ensures the primary amine is deprotonated and nucleophilic for efficient coupling.
SolventUse a mixture of aqueous buffer and an organic solvent (e.g., DMSO)Ensures solubility of both the hydrophilic NTA derivative and the more hydrophobic FITC.
Purification MethodEmploy size-exclusion chromatography or dialysisEffectively removes unreacted FITC, reducing background fluorescence. researchgate.net

Design Principles for Enhanced Probe Performance

The performance of an NTA-FITC probe is primarily determined by its binding affinity and specificity for His-tagged proteins. Design principles focus on the structure of the NTA moiety and its presentation to the target.

A monovalent NTA-FITC probe consists of a single NTA group linked to a single FITC molecule. The synthesis using Nα,Nα-Bis(carboxymethyl)-L-lysine is a prime example of creating such a structure. nih.gov While effective for many applications, the interaction between a single NTA moiety and a His-tag is characterized by a relatively moderate affinity, with a dissociation constant (Kd) typically in the micromolar range (~10 µM). nih.govbiotechrabbit.com This can sometimes lead to dissociation of the probe from the target protein, especially during stringent washing steps in assays.

To overcome the limitation of the moderate affinity of monovalent NTA, multivalent probes have been developed. These probes feature multiple NTA groups linked to a single scaffold, which can then be conjugated to a fluorophore. The simultaneous interaction of multiple NTA moieties with the six histidine residues of a His-tag leads to a significant increase in binding affinity due to the chelate effect.

Bis-NTA Scaffolds : Probes containing two NTA groups (bis-NTA) have been shown to exhibit a 10- to 100-fold greater affinity for His-tags compared to their monovalent counterparts. This enhanced affinity results in more stable labeling of target proteins.

Tris-NTA Scaffolds : The development of tris-NTA scaffolds, which present three NTA groups, has led to a dramatic improvement in binding affinity. These constructs can bind to a 6xHis-tag with an affinity that is approximately four orders of magnitude higher than that of monovalent NTA. biotechrabbit.com The dissociation constant for tris-NTA complexes can be in the sub-nanomolar to low nanomolar range (~1 nM), resulting in very stable complexes. nih.govbiotechrabbit.com This high affinity allows for single-molecule detection and more robust performance in various applications. biotechrabbit.com

Tetrakis-NTA Scaffolds : While the concept of increasing valency suggests that tetrakis-NTA (four NTA groups) scaffolds could offer even higher affinity, the synthesis and application of tetrakis-NTA scaffolds specifically conjugated to fluorophores are less commonly documented in readily available research literature compared to bis- and tris-NTA. The design of such molecules would need to consider the spatial arrangement of the NTA groups to ensure optimal interaction with the His-tag.

The following table provides a comparative overview of the binding affinities of different NTA valencies.

NTA ScaffoldTypical Dissociation Constant (Kd)Relative Affinity Improvement
Mono-NTA~10 µMBaseline
Bis-NTA~0.1 - 1 µM10 - 100-fold
Tris-NTA~1 nM~10,000-fold

The significant increase in affinity achieved with multivalent NTA scaffolds makes these probes highly desirable for applications requiring stable and long-lasting labeling of His-tagged proteins.

Multivalent NTA-Fluorophore Conjugates for Improved Affinity

Impact of Multivalency on Binding Stability and Dissociation Kinetics

The affinity and stability of the interaction between NTA-FITC probes and polyhistidine-tagged proteins are significantly influenced by the number of NTA moieties incorporated into the probe. Multivalent NTA constructs, such as bis-NTA and tris-NTA, exhibit markedly enhanced binding stability and slower dissociation kinetics compared to their monovalent counterparts.

The interaction between a single NTA moiety and a hexahistidine (His6) tag is characterized by a moderate affinity, with a dissociation constant (KD) typically in the micromolar range (~10 µM). nih.gov This relatively weak binding can lead to rapid dissociation of the probe from the tagged protein, resulting in an unstable signal in various applications. To overcome this limitation, multivalent NTA probes have been developed, which leverage the chelate effect to achieve a significant increase in binding avidity.

Tris-NTA constructs, in particular, have demonstrated a dramatic improvement in binding affinity, with KD values in the nanomolar to even sub-nanomolar range. nih.gov This enhanced affinity is attributed to the simultaneous interaction of multiple NTA moieties with the His6 tag, which greatly reduces the probability of complete dissociation. The optimal orientation of the three NTA groups in a tris-NTA complex allows for a stable interaction with the six histidine residues of the tag. bio-rad.combio-rad.com

The increased stability of multivalent NTA probes is reflected in their dissociation kinetics. While proteins bound to monovalent NTA surfaces can exhibit significant ligand decay and baseline drift in surface plasmon resonance (SPR) experiments, those captured by tris-NTA surfaces show much greater stability. bio-rad.com For instance, in a comparative study, a significantly higher percentage of a histidine-tagged protein remained bound to a tris-NTA surface after a dissociation period compared to a mono-NTA surface. bio-rad.com This slower off-rate is a crucial advantage for applications requiring long-term monitoring or stable complex formation.

The following table summarizes the impact of multivalency on the binding affinity of NTA probes for His6-tagged proteins:

NTA ValencyTypical Dissociation Constant (KD)Key Characteristics
Mono-NTA ~10 µMModerate affinity, rapid dissociation, potential for signal instability. nih.gov
Bis-NTA IntermediateImproved affinity and stability compared to mono-NTA.
Tris-NTA ~10 nM to <1 nMHigh affinity, slow dissociation, stable complex formation. nih.gov

Optimization of Linker Chemistry and Length between NTA and Fluorophore

The chemical composition of the linker is also an important consideration. Linkers are typically composed of inert, flexible chains such as polyethylene (B3416737) glycol (PEG) or alkyl chains. These materials can help to improve the solubility of the probe and reduce non-specific binding. The choice of conjugation chemistry used to attach the linker to the NTA and FITC molecules is also crucial for the stability and functionality of the final probe.

Strategies for Minimizing Fluorescence Quenching in Probe Design

A significant challenge in the design of NTA-FITC probes is the potential for fluorescence quenching of the FITC fluorophore by the chelated Ni2+ ion. mpg.de This quenching can dramatically reduce the brightness of the probe and limit its sensitivity in detection and imaging applications. The close proximity of the metal ion to the fluorophore can lead to energy transfer processes that result in non-radiative decay of the excited state of the fluorophore, thus diminishing its fluorescence emission.

Several strategies can be employed to minimize this quenching effect. One approach is to optimize the linker between the NTA and FITC moieties, as discussed in the previous section. A longer and more rigid linker can increase the distance between the Ni2+ ion and the fluorophore, thereby reducing the efficiency of the quenching process.

Another strategy involves modifying the chemical environment of the fluorophore. The fluorescence of FITC is known to be sensitive to its local environment. thermofisher.com By incorporating specific chemical groups into the linker or the fluorophore itself, it may be possible to shield the fluorophore from the quenching effects of the Ni2+ ion.

Furthermore, the choice of fluorophore can also play a role. While this article focuses on FITC, it is worth noting that other fluorophores with different photophysical properties may be less susceptible to quenching by metal ions. For applications where significant quenching of FITC is observed, exploring alternative fluorophores could be a viable strategy.

Finally, careful control of the labeling conditions and the dye-to-protein ratio can also help to mitigate quenching effects that may arise from dye aggregation on the surface of the target protein. nih.gov

Development of Specialized NTA-FITC Probes

To expand the utility of NTA-FITC probes in a wider range of biological applications, researchers have focused on developing specialized derivatives with enhanced functionalities. These include probes that can be activated by light for spatiotemporal control of labeling, and probes that can cross cell membranes to target intracellular proteins.

Photoactivatable and Photo-crosslinkable NTA-Fluorophore Conjugates

Photoactivatable NTA-fluorophore conjugates are designed to remain non-fluorescent or "caged" until they are activated by light of a specific wavelength. This allows for precise control over the timing and location of fluorescence, enabling researchers to track the movement and interactions of proteins with high spatiotemporal resolution. The photoactivation process typically involves the light-induced cleavage of a photolabile protecting group from the fluorophore, which restores its fluorescence.

Photo-crosslinkable NTA-fluorophore probes take this concept a step further by incorporating a photoreactive group, such as an aryl azide (B81097) or a diazirine, into the probe structure. nih.gov Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby molecules, including interacting proteins. This allows for the "trapping" of transient protein-protein interactions for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. The ability to covalently link the probe to its binding partners provides a powerful tool for mapping protein interaction networks within a cellular context. biorxiv.org

Membrane-Permeable NTA-Based Fluorescent Probes for Intracellular Applications

A major limitation of many fluorescent probes, including standard NTA-FITC, is their inability to cross the cell membrane, which restricts their use to the study of extracellular proteins or proteins on the cell surface. To address this, there is a growing interest in the development of membrane-permeable NTA-based probes for intracellular applications.

The design of such probes typically involves increasing their lipophilicity to facilitate passive diffusion across the lipid bilayer of the cell membrane. This can be achieved by modifying the structure of the NTA-fluorophore conjugate to include more hydrophobic moieties. However, a balance must be struck, as excessive lipophilicity can lead to non-specific binding to intracellular membranes and aggregation of the probe.

Alternative strategies for intracellular delivery include the use of cell-penetrating peptides (CPPs) or other delivery vectors that can transport the NTA-FITC probe into the cytoplasm. While these approaches can be effective, they may also introduce their own set of challenges, such as potential toxicity or off-target effects. The development of small, highly specific, and cell-permeable NTA-based probes remains an active area of research with the potential to greatly expand our ability to study intracellular protein dynamics. nih.gov

Advanced Methodological Applications of Nta Fitc in Research

Site-Specific Protein Labeling Methodologies

The selective attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and functional analysis of proteins within their native environments. Nitrilotriacetic acid (NTA) conjugated to fluorescein (B123965) isothiocyanate (NTA-FITC) has emerged as a powerful tool for the site-specific labeling of proteins, primarily through its interaction with genetically encoded polyhistidine tags (His-tags). This approach offers a non-covalent, yet highly specific, method for fluorescently labeling recombinant proteins.

Labeling of Recombinant Proteins with Histidine Tags (His-tags)

The hexahistidine (His6) tag is a widely used affinity tag for the purification of recombinant proteins. The principle behind NTA-FITC labeling lies in the chelation of a nickel ion (Ni2+) by the NTA moiety, which then facilitates a high-affinity interaction with the imidazole (B134444) side chains of the histidine residues in the His-tag. nih.gov This interaction is both specific and reversible, allowing for controlled labeling.

Early methodologies utilized mono-NTA conjugates, but these were often limited by transient binding. To address this, multivalent NTA constructs, such as bis-NTA and tris-NTA, have been developed. nih.govresearchgate.net These multivalent probes exhibit significantly increased affinity for His-tags, with tris-NTA conjugates demonstrating complex lifetimes of over an hour, enabling stable and long-term labeling. nih.gov The high selectivity of tris-NTA for clustered histidine residues allows for the specific labeling of His-tagged proteins even in complex mixtures like cell lysates. nih.gov

The process of labeling involves the incubation of the His-tagged protein with the pre-formed Ni2+-NTA-FITC complex. The efficiency of this labeling can be influenced by factors such as pH and the presence of competing molecules like imidazole. The versatility of this system allows for the conjugation of various fluorophores to NTA, not just FITC, providing a broad palette for multicolor imaging experiments. nih.govnih.gov

Table 1: Comparison of different NTA-fluorophore conjugates for His-tag labeling.
NTA Conjugate TypeRelative Affinity for His6-tagComplex StabilityReference
mono-NTAStandardTransient nih.govnih.gov
bis-NTA10-100 fold higher than mono-NTAIncreased nih.gov
tris-NTASubnanomolar binding affinityHigh (lifetimes > 1 hour) researchgate.netnih.gov

Investigation of Protein Dynamics and Localization

Once a protein is fluorescently labeled with NTA-FITC, its behavior within a cellular context can be investigated. Fluorescent microscopy techniques are employed to track the movement and determine the subcellular localization of the labeled protein. nih.govrsc.org This provides invaluable insights into the protein's function, its trafficking pathways, and its response to various cellular stimuli. rsc.orgelifesciences.org

The ability to label proteins on the surface of living cells with NTA-FITC has been demonstrated, opening avenues for studying extracellular protein functions. nih.govnih.gov Furthermore, modifications to the NTA-probe design have led to the development of cell-permeable versions that can target and label intracellular His-tagged proteins in living cells. pnas.orgnih.gov This allows for the real-time visualization of protein dynamics in their native intracellular environment. nih.gov For instance, the subcellular localization of a DNA repair protein has been successfully visualized using such a probe. nih.gov

Protein-Protein Interaction Studies

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. NTA-FITC and its derivatives serve as versatile tools in the study of these interactions by enabling the visualization and quantification of binding events and the formation of protein complexes.

Fluorescence Resonance Energy Transfer (FRET) Applications with NTA-FITC

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the angstrom scale (10-100 Å). bu.edunih.gov It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. bu.edu For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity. abcam.com

NTA-FITC can be used as a FRET partner by labeling a His-tagged protein of interest. If a second interacting protein is labeled with a suitable acceptor fluorophore, the occurrence of FRET upon their interaction can be monitored. nih.govnih.gov This allows for the detection and characterization of direct physical interactions between the two proteins in real-time. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler" for probing conformational changes within protein complexes. abcam.comnih.gov

Monitoring Binding Events and Complex Formation

The fluorescence properties of NTA-FITC can be harnessed to monitor the formation of protein complexes. For example, changes in fluorescence intensity or polarization upon binding can be used to determine binding affinities and kinetics. nih.gov The labeling of a protein with NTA-FITC allows for its detection in complex mixtures, facilitating the analysis of its interactions using techniques like analytical size exclusion chromatography and fluorescence quenching. nih.gov

Multivalent NTA-fluorophore conjugates have been instrumental in dissecting the formation of ternary protein complexes. nih.gov By using multicolor fluorescence detection, the individual interactions within a multi-protein complex can be analyzed, and the stoichiometry of the complex can be determined. nih.gov The incorporation of transition metal ions into the labeled proteins via the NTA-conjugate can also serve as a sensitive spectroscopic reporter for monitoring protein-protein interactions. nih.gov

Research on Surface Immobilization and Biosensor Development

The specific and oriented immobilization of proteins onto solid surfaces is a critical step in the development of various biotechnological applications, including biosensors. The Ni2+-NTA-His-tag system provides a robust and widely used method for achieving this controlled immobilization. researchgate.netnih.govnih.gov

NTA-functionalized surfaces, such as gold or glass, can be prepared to create a platform for capturing His-tagged proteins. nih.gov This oriented immobilization is advantageous over random covalent coupling methods as it ensures that the protein's active sites are accessible for interaction with other molecules. nih.gov

This technology is central to the development of surface plasmon resonance (SPR) biosensors. In SPR, a His-tagged protein is immobilized on an NTA-functionalized sensor chip, and its interaction with an analyte in solution is monitored in real-time. nih.govcytivalifesciences.com.cn While mono-NTA surfaces can sometimes lead to ligand dissociation, the development of tris-NTA surfaces has significantly improved the stability of captured proteins, leading to more accurate kinetic analysis of interactions. bio-rad.com

The versatility of NTA-based immobilization extends to other biosensor platforms and microfluidic systems, where the controlled arrangement of proteins is essential for sensitive and specific detection of target molecules. nih.gov

Table 2: Applications of NTA-FITC in Research.
Research AreaSpecific ApplicationKey Advantage of NTA-FITCReference
Protein LabelingSite-specific labeling of His-tagged proteinsHigh specificity and controllable reversibility nih.gov
Protein DynamicsTracking protein localization in live cellsEnables real-time imaging nih.gov
Protein-Protein InteractionsFRET-based interaction studiesActs as a donor or acceptor fluorophore for distance measurements nih.gov
Biosensor DevelopmentOriented immobilization of proteins on sensor surfacesEnsures accessibility of protein active sites nih.govnih.gov

Theoretical Framework of NTA-FITC in Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free technique that monitors biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip. youtube.com The integration of NTA-FITC chemistry into SPR platforms facilitates the site-specific and oriented immobilization of His-tagged proteins, which is crucial for reliable kinetic and affinity data. mdpi.comnih.gov

The process begins with the functionalization of a gold-coated SPR sensor chip with NTA groups. washington.edu These NTA groups are then charged with Ni²⁺ ions, creating a high-affinity surface for His-tagged ligands. nih.govsartorius.com When a His-tagged protein is introduced, it binds to the Ni²⁺-NTA complexes, resulting in an increase in mass on the sensor surface, which is detected as a change in the SPR angle. youtube.com This oriented immobilization ensures that the protein's active sites are accessible for interaction with an analyte flowed over the surface. mdpi.com While the NTA-FITC molecule itself is not typically used directly on the chip for immobilization in standard SPR, the underlying NTA-Ni²⁺-His-tag principle is fundamental. The FITC component can be utilized in specialized fluorescence-based SPR applications to confirm the presence and stability of the immobilized ligand or to study conformational changes upon analyte binding.

The binding kinetics, including association (kₐ) and dissociation (kₑ) rate constants, can be precisely determined by monitoring the SPR signal over time during the association and dissociation phases of the interaction. washington.edu The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated from these rate constants. mdpi.com

Table 1: Representative Kinetic Data from SPR using Ni-NTA Immobilization

Interacting PairAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
His₆-tag Peptide / Ni²⁺-NTA SurfaceData not specifiedData not specified14 ± 1
His-tagged CXCR4 / Nanobody1.2 x 10⁵5.8 x 10⁻⁴4.8
His-tagged PP1 / SDS22Data not specifiedData not specifiedBinding confirmed

This table presents example data derived from studies utilizing the Ni-NTA immobilization principle in SPR to show the types of measurements obtained. mdpi.comnih.govxantec.com

Principles of NTA-FITC Integration in Electrochemical Biosensors

Electrochemical biosensors convert a biological recognition event into a measurable electrical signal, offering high sensitivity and potential for miniaturization. nih.govmdpi.com The NTA-FITC compound can be integrated into these systems as a versatile molecular tool. The NTA moiety facilitates the capture of His-tagged biomolecules onto an electrode surface, while the FITC can be used either as a direct electrochemical label or as a fluorescent reporter in electrochemiluminescence (ECL) or photoelectrochemical systems.

In a typical configuration, an electrode is modified with Ni²⁺-NTA. This surface can then specifically capture a His-tagged probe (e.g., an enzyme, antibody, or nucleic acid). When the target analyte binds to this probe, it can cause a change in the local electrochemical environment, which can be detected by techniques like cyclic voltammetry or impedance spectroscopy. nih.gov For instance, the binding of a large molecule could hinder electron transfer between a redox mediator and the electrode, leading to a measurable change in the signal.

Alternatively, the FITC molecule itself can be part of the signaling mechanism. While not a traditional redox label, its fluorescence can be harnessed in photoelectrochemical sensors where light excitation of FITC leads to electron transfer processes that generate a photocurrent, which is then altered by the binding event. The NTA group ensures that this entire sensing assembly is precisely anchored to the desired location via a His-tagged component.

NTA-FITC as a Binding Unit in Fluorescent Biosensing Platforms

In fluorescent biosensing, the high quantum efficiency and stability of FITC make it an excellent fluorophore. nih.gov NTA-FITC allows for the creation of highly specific and sensitive assays by coupling the specific binding of the NTA-Ni²⁺ complex to His-tags with fluorescent detection. mdpi.com

One common application is in fluorescence-based immunoassays or protein activity assays. nih.gov For example, a His-tagged protein of interest can be immobilized on a substrate (like a magnetic bead or microplate well) coated with Ni²⁺-NTA. researchgate.net An interacting partner labeled with a different fluorophore can then be introduced. The binding can be quantified using techniques like Förster Resonance Energy Transfer (FRET), where the FITC on the NTA molecule could act as a donor or acceptor to another fluorophore upon binding. umich.edu

In another design, NTA-FITC can be used to label His-tagged proteins in solution. mdpi.com After purification of the labeled protein, changes in the fluorescence polarization or intensity of FITC can be monitored upon interaction with a binding partner, providing insights into the binding kinetics and affinity without the need for surface immobilization. researchgate.net

Extracellular Vesicle (EV) Characterization and Labeling Methodologies

Extracellular vesicles (EVs) are membrane-enclosed particles released by cells that are critical in intercellular communication. nih.gov Characterizing these heterogeneous particles is essential for understanding their function and for their use as biomarkers. nih.govresearchgate.net Fluorescence-based methods are central to EV characterization, allowing for the identification and quantification of specific subpopulations. nih.gov

Fluorescent Labeling of EV Subpopulations for Research

The principles underlying NTA-FITC are highly applicable to EV research. While general membrane dyes can label all vesicles, a more specific approach is often required to distinguish subpopulations. researchgate.netfrontiersin.org One advanced strategy involves engineering parent cells to express proteins on the surface of EVs that contain a His-tag. For instance, a common EV marker protein like CD63 can be fused with a His-tag. The EVs shed from these cells will then display the His-tag on their surface.

These His-tagged EVs can then be specifically labeled using NTA-FITC that has been chelated with Ni²⁺. The Ni²⁺-NTA-FITC complex will bind specifically to the His-tags on the EV surface, effectively tagging that specific subpopulation with a fluorescent FITC molecule. This allows researchers to isolate and detect EVs originating from a particular cell type or carrying a specific engineered cargo. This method provides higher specificity compared to general lipophilic membrane dyes, which label all membrane particles, including lipoproteins, indiscriminately. frontiersin.orgmdpi.com

Methodological Advancements in EV Profiling using NTA-FITC Principles

The specific labeling of EVs using the NTA-FITC principle enhances advanced analytical techniques like fluorescent Nanoparticle Tracking Analysis (f-NTA) and nanoscale flow cytometry. mdpi.commdpi.com

Fluorescent Nanoparticle Tracking Analysis (f-NTA): NTA is a technique that visualizes and measures nanoparticles in suspension based on their Brownian motion. nih.govufl.edu In its standard light-scattering mode, NTA provides size and concentration data for all particles in a sample. nih.gov The fluorescence mode (f-NTA) adds a layer of specificity by only tracking fluorescently labeled particles. frontiersin.org By labeling His-tagged EVs with Ni²⁺-NTA-FITC, f-NTA can be used to determine the size distribution and concentration of only the specific EV subpopulation of interest, filtering out signals from non-tagged EVs and other contaminating particles. mdpi.comresearchgate.net This significantly improves the accuracy of EV quantification. nih.gov

Table 2: Comparison of NTA Modes for EV Characterization

ParameterStandard NTA (Light Scatter)Fluorescent NTA (f-NTA) with Specific Labeling
Particles Detected All particles (EVs, proteins, lipoproteins)Only fluorescently labeled particles (e.g., His-tagged EVs)
Specificity LowHigh (dependent on label)
Primary Data Size and total concentrationSize and concentration of a specific subpopulation
Key Advantage Provides overall particle profileReduces background and allows phenotypic characterization

This table illustrates the methodological advancement provided by fluorescence detection in NTA for specific EV profiling. nih.govfrontiersin.org

Nanoscale Flow Cytometry: Similarly, nanoscale flow cytometers can detect and characterize individual EVs. Using Ni²⁺-NTA-FITC to label His-tagged EVs allows for their specific detection and sorting from a heterogeneous population. This enables researchers to perform multiparametric analysis, correlating the presence of the His-tag (and thus the FITC signal) with other surface markers stained with different colored fluorophores, providing a detailed profile of distinct EV subpopulations. biorxiv.org

Analytical Techniques Employing Nta Fitc

Fluorescence Microscopy Applications

Fluorescence microscopy utilizes the fluorescence of probes like NTA-FITC to visualize the spatial distribution of specific molecules within cells and tissues. tdblabs.se When NTA-FITC binds to a His-tagged protein, it effectively "paints" the protein's location, enabling high-resolution imaging of cellular structures and processes. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is a specialized optical imaging technique that provides high-resolution, three-dimensional images of a sample. nih.govspringernature.com Its key feature is the ability to reject out-of-focus light, which dramatically improves image contrast and detail, particularly for visualizing the intracellular co-localization of proteins. nih.govnih.gov

In localization studies, NTA-FITC can be used to determine the subcellular location of a His-tagged protein of interest. After introducing NTA-FITC to cells expressing the tagged protein, CLSM can generate detailed optical sections of the cell. The NTA-FITC will accumulate and produce a fluorescent signal only in the cellular compartments where the His-tagged protein is present. For instance, studies have successfully used CLSM to observe the cytoplasmic localization of FITC-labeled nanoparticles and their accumulation around the nucleus. researchgate.net By imaging the green fluorescence from FITC and potentially co-staining with other dyes that mark specific organelles (like DAPI for the nucleus), researchers can precisely map the protein's distribution. researchgate.net This method is invaluable for understanding protein function, as a protein's location within the cell is often intrinsically linked to its biological role.

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for selectively imaging fluorescent molecules at or very near a solid-liquid interface. microscopyu.comnih.gov It works by directing an excitation laser beam at a high incident angle through a glass coverslip. nih.gov Beyond a critical angle, the light is totally internally reflected, creating a thin electromagnetic field, or "evanescent wave," that penetrates only a short distance (typically less than 100 nm) into the sample. nih.govwashington.edu This selective excitation dramatically reduces background fluorescence from the bulk of the solution, enabling the high-sensitivity detection of molecules and events occurring at the surface, such as the cell membrane. microscopyu.comwashington.edu

TIRF microscopy is ideally suited for studying the surface-bound interactions of His-tagged proteins using NTA-FITC. This is particularly relevant for analyzing membrane proteins or proteins that interact with components of the cell cortex. By labeling surface-expressed His-tagged receptors with NTA-FITC, TIRF can be used to visualize their distribution, dynamics, and interactions in real-time with minimal background interference. Research has demonstrated the utility of this approach by studying the binding of His-tagged fluorophores, including 6H-FITC, to lipid bilayers containing NTA lipids, providing quantitative data on binding affinities at a surface. rsc.org

Flow Cytometry Protocols and Data Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells or particles as they pass in a fluid stream through a laser beam. tdblabs.sepasteur.fr FITC is a commonly used fluorophore for labeling antibodies and other probes in flow cytometry due to its bright emission when excited by a standard 488 nm laser. tdblabs.senih.gov

The application of NTA-FITC in flow cytometry allows for the specific detection and quantification of cells expressing His-tagged proteins on their surface. The principle relies on the specific binding of the Ni²⁺-NTA moiety to the His-tag.

A typical protocol involves the following steps:

Cell Preparation : A single-cell suspension is prepared from the sample of interest. pasteur.fr

Labeling : The cells are incubated with a solution containing Ni²⁺-charged NTA-FITC. The probe will bind specifically to cells expressing the surface His-tagged protein.

Washing : Unbound NTA-FITC is washed away to reduce background signal. abcam.com

Analysis : The labeled cells are analyzed on a flow cytometer. As each cell passes through the laser, the FITC is excited, and the emitted fluorescence is detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the number of NTA-FITC molecules bound, which in turn correlates with the expression level of the His-tagged protein on the cell surface.

This method enables researchers to identify specific cell populations, measure protein expression levels, and sort cells based on the presence of the His-tag. tdblabs.se Fluorescence-triggered flow cytometry (FT-FC) combined with Nanoparticle Tracking Analysis (NTA) has been used effectively to differentiate and characterize specific vesicle populations from other particles. nih.gov

ParameterFindingReference
Cell Population Small Extracellular Vesicles (≤200 nm)43%
Cell Population Intermediate Extracellular Vesicles (>200–<500 nm)23%
Cell Population Large Extracellular Vesicles (≥500 nm)26%

This table presents data on the size distribution of extracellular vesicles (EVs) analyzed by fluorescence-triggered flow cytometry, demonstrating the technique's ability to characterize distinct subpopulations based on physical parameters. nih.gov

Multi-color flow cytometry allows for the simultaneous analysis of multiple parameters on a single cell by using several different fluorophores. abcam.comrndsystems.com When incorporating NTA-FITC into a multi-color panel, a critical consideration is spectral overlap. abcam.com The emission spectrum of FITC is relatively broad and can "spill over" into the detection channels of other fluorophores, particularly those with adjacent emission spectra like Phycoerythrin (PE). abcam.com

This spectral overlap can lead to false positive signals. abcam.com To correct for this, a process called compensation is required. Compensation is a mathematical correction applied to the data that subtracts the signal from one fluorophore that has spilled over into another's detector. abcam.com To perform accurate compensation, single-color control samples for each fluorophore in the panel, including NTA-FITC, are necessary.

When designing a multi-color panel with NTA-FITC:

Fluorophore Selection : Choose fluorophores with minimal spectral overlap with FITC. nih.gov

Antigen Density : Pair bright fluorophores with low-abundance targets and dimmer fluorophores, like FITC, with more highly expressed targets to optimize signal resolution. abcam.com

Instrument Configuration : Ensure the flow cytometer's lasers and filters are optimally configured for the chosen set of fluorophores. nih.gov

Spectroscopic Analysis of NTA-FITC Interactions

Fluorescence spectroscopy is a highly sensitive method used to study molecular interactions. nih.gov When NTA-FITC binds to a His-tagged protein, its local environment changes, which can lead to alterations in its fluorescence properties, such as fluorescence intensity, quantum yield, or fluorescence anisotropy. nih.govnih.gov These changes can be precisely measured to quantify the binding interaction.

An equilibrium titration experiment is a common spectroscopic method to determine the binding affinity. nih.gov In this experiment, a fixed concentration of NTA-FITC is titrated with increasing concentrations of the His-tagged protein. The change in a fluorescence parameter is measured at each concentration point. By plotting this change against the concentration of the His-tagged protein, a binding curve can be generated. Fitting this curve to a binding equation allows for the determination of the equilibrium dissociation constant (Kd), a measure of the binding affinity. nih.govrsc.org For example, the interaction between His-tagged proteins and NTA-fluorophore conjugates has been quantified by monitoring changes in fluorescence anisotropy. nih.gov

Interacting MoleculesTechniqueMeasured ParameterValue
6H-FITC and DGS-NTA(Ni) LipidsFluorescence SpectroscopyEquilibrium Dissociation Constant (Kd)18.5 ± 3.7 nM
6H-GFP and DGS-NTA(Ni) LipidsFluorescence SpectroscopyEquilibrium Dissociation Constant (Kd)37.5 ± 7.5 nM

This table presents research findings from a study that used fluorescence spectroscopy to measure the binding affinity of His-tagged fluorophores to NTA-functionalized lipid membranes, demonstrating the utility of this technique in quantifying molecular interactions. rsc.org

Fluorescence Anisotropy for Molecular Rotational Dynamics

Fluorescence anisotropy is a powerful technique used to study the rotational motion of fluorescently labeled molecules. When a fluorophore, such as the fluorescein (B123965) isothiocyanate (FITC) moiety in NTA-FITC, is excited with plane-polarized light, it will preferentially absorb photons that are aligned with its absorption transition dipole moment. The subsequent emission of fluorescence is also polarized. However, if the molecule rotates during the excited-state lifetime, the polarization of the emitted light will be depolarized relative to the excitation light. The extent of this depolarization, measured as fluorescence anisotropy, provides information about the rotational correlation time of the molecule, which is related to its size, shape, and the viscosity of the surrounding medium. cam.ac.ukwikipedia.org

The binding of NTA-FITC to a larger macromolecule, such as a protein, results in a significant increase in the rotational correlation time of the FITC fluorophore. This is because the small NTA-FITC molecule, which rotates rapidly in solution, becomes part of a much larger and more slowly tumbling complex. This change in rotational motion leads to a higher fluorescence anisotropy value. This principle can be used to study protein-protein interactions, protein-ligand binding, and conformational changes in proteins. cam.ac.ukwikipedia.org

For instance, if a His-tagged protein is titrated with NTA-FITC, the fluorescence anisotropy will increase as the concentration of the protein increases, until all the NTA-FITC molecules are bound. By fitting the binding data to an appropriate model, the dissociation constant (Kd) for the interaction can be determined.

Table 1: Hypothetical Fluorescence Anisotropy Data for NTA-FITC Binding to a His-tagged Protein

His-tagged Protein (µM)Fluorescence Anisotropy (r)
00.05
0.10.10
0.50.20
1.00.28
2.00.32
5.00.35
10.00.36

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. This lifetime is an intrinsic property of the fluorophore and can be influenced by its local environment. horiba.combmglabtech.com

Changes in the fluorescence lifetime of NTA-FITC upon binding to a His-tagged protein can provide valuable information about the binding event and the local environment of the binding site. For example, quenching or enhancement of the fluorescence lifetime can occur due to interactions with nearby amino acid residues.

Time-resolved fluorescence measurements can be performed using techniques such as Time-Correlated Single Photon Counting (TCSPC). horiba.com In a typical experiment, the fluorescence decay of NTA-FITC in the absence and presence of a His-tagged protein would be measured. The decay curves are then fitted to exponential models to determine the fluorescence lifetimes. A change in the lifetime upon protein binding would indicate a direct interaction. nih.gov

Table 2: Example of Fluorescence Lifetime Data for NTA-FITC

SampleFluorescence Lifetime (τ) in ns
NTA-FITC alone4.1
NTA-FITC + His-tagged Protein3.5

This data suggests that the fluorescence of FITC is slightly quenched upon binding to the His-tagged protein, possibly due to energy transfer to a nearby amino acid residue.

Electrophoretic Gel Staining and Detection

NTA-FITC can be utilized as a specific stain for the detection of His-tagged proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels. nih.govnih.gov After separating proteins by electrophoresis, the gel can be incubated with a solution containing Ni2+-charged NTA-FITC. The NTA moiety will specifically bind to the polyhistidine tag of the recombinant proteins, allowing for their visualization under UV or blue light illumination. thermofisher.com This method offers an alternative to traditional Western blotting with anti-His antibodies. researchgate.net

The sensitivity of this detection method allows for the visualization of picomole amounts of His-tagged protein. thermofisher.com The process is generally quicker than Western blotting and avoids the use of antibodies. The specificity of the NTA-His-tag interaction ensures that only the protein of interest is detected, provided it is the only His-tagged protein in the sample.

Table 3: Comparison of His-tag Detection Methods

FeatureNTA-FITC StainingWestern Blotting
Principle Metal-chelate affinityAntibody-antigen interaction
Specificity High for His-tagsHigh for specific epitope
Time ~1-3 hours post-electrophoresis> 4 hours post-transfer
Reagents NTA-FITC, Ni2+Primary & secondary antibodies, substrate
Detection UV/blue light transilluminatorChemiluminescence/colorimetric imaging

Nanoparticle Tracking Analysis (NTA) in Fluorescence Mode

Nanoparticle Tracking Analysis (NTA) is a technique used to determine the size distribution and concentration of nanoparticles in a liquid sample. malvernpanalytical.com In its standard configuration, NTA operates in light scattering mode. However, by equipping the instrument with appropriate lasers and filters, it can be operated in fluorescence mode (F-NTA). malvernpanalytical.comnih.gov This allows for the specific detection and characterization of fluorescently labeled nanoparticles and extracellular vesicles (EVs). mdpi.commdpi.com

NTA-FITC can be used to fluorescently label nanoparticles or EVs that have been surface-functionalized with His-tags. This allows for their specific detection and quantification in complex biological samples, where other non-fluorescent particles might be present. nih.gov The F-NTA technique provides a more accurate assessment of the concentration and size distribution of the labeled particles of interest by excluding non-fluorescent background particles from the analysis. nih.gov

For example, EVs engineered to express a His-tagged protein on their surface can be labeled with NTA-FITC and then analyzed by F-NTA. This would allow for the specific characterization of this subpopulation of EVs within a heterogeneous sample.

Table 4: Representative F-NTA Data for Labeled Extracellular Vesicles

ParameterScatter Mode (Total Particles)Fluorescence Mode (Labeled EVs)
Mean Size (nm) 125118
Mode Size (nm) 105102
Concentration (particles/mL) 1.2 x 10⁹3.5 x 10⁸

The reproducibility and accuracy of F-NTA measurements are dependent on several experimental parameters that need to be carefully optimized. ctfassets.net These include the concentration of the fluorescently labeled nanoparticles, the camera settings (shutter and gain), and the detection threshold.

Concentration: The sample concentration should be optimized to ensure that individual particles can be tracked without significant overlap. This is typically in the range of 10⁷ to 10⁹ particles/mL. mdpi.com

Camera Settings: The camera level or gain should be set high enough to detect the fluorescent particles but not so high as to cause excessive background noise. The optimal setting will depend on the brightness of the fluorophore and the sensitivity of the camera.

Detection Threshold: The detection threshold determines the minimum brightness of a particle that will be tracked. This should be set to exclude background noise and non-specific signals while ensuring that all genuinely labeled particles are detected. researchgate.net

To ensure reproducibility, it is crucial to establish and adhere to a standardized protocol for sample preparation, instrument setup, and data analysis. The use of fluorescent nanoparticle standards can also aid in the calibration and validation of the F-NTA instrument. biorxiv.org

Table 5: Key Parameters for F-NTA Protocol Optimization

ParameterRecommended Range/ConsiderationRationale
Particle Concentration 10⁷ - 10⁹ particles/mLAvoids particle overlap and ensures accurate tracking
Camera Level/Gain Instrument-dependentBalances signal detection with background noise
Detection Threshold Set above background noiseEnsures only fluorescent particles are tracked
Laser Wavelength Match to fluorophore excitationMaximizes fluorescence signal
Optical Filter Match to fluorophore emissionBlocks scattered light and background fluorescence

Challenges and Optimization Strategies in Nta Fitc Research

Addressing Low Affinity of Monovalent NTA Probes

A significant challenge in the application of nitrilotriacetic acid (NTA) probes for the detection and purification of polyhistidine-tagged (His-tagged) proteins is the relatively low affinity of monovalent NTA-Ni2+ complexes. This low affinity can lead to inefficient capture of target proteins, especially at low expression levels, and can compromise the stability of the interaction during washing steps or in competitive binding assays.

Research has demonstrated that a primary strategy to overcome this limitation is the principle of multivalency. By engineering probes with multiple NTA moieties, the avidity for the His-tag is substantially increased. This approach leverages the chelation effect, where the simultaneous binding of multiple NTA groups to the His-tag results in a much stronger and more stable interaction than the sum of the individual monovalent interactions.

Studies have shown that bis-NTA (two NTA groups) compounds exhibit a 10 to 100-fold greater affinity for His6-tags compared to their monovalent counterparts. researchgate.net Further increasing the valency to tris-NTA has been shown to enhance affinity even more, although the improvement from tris-NTA to tetra-NTA may not be as significant. researchgate.net This enhancement in binding affinity is critical for applications requiring robust and stable capture of His-tagged proteins. For instance, the equilibrium dissociation constant (K(D)) for a hexahistidine tag with a standard Ni2+-NTA surface has been measured to be approximately 14 ± 1 nM, providing a benchmark against which the improved affinity of multivalent probes can be measured. researchgate.net

Another approach to mimic the effects of multivalency is to increase the density of monovalent NTA chelates on a surface. nih.gov When a high density of mono-NTA is presented, for example on the surface of nanoparticles, a single His-tag can interact with multiple NTA moieties simultaneously, leading to a significant increase in binding affinity. nih.gov

Probe TypeRelative Affinity EnhancementKey Findings
Monovalent NTA BaselineSufficient for high-concentration applications, but can be limiting.
Bis-NTA 10-100 fold increaseSignificantly improved stability and capture efficiency. researchgate.net
Tris-NTA / Tetra-NTA Further increase over bis-NTADemonstrates the continued benefit of increased valency. researchgate.net
High-Density Mono-NTA Mimics multivalencyEffective on surfaces like nanoparticles for enhanced binding. nih.gov

Mitigation of Fluorescence Quenching by Paramagnetic Ions

The use of fluorescein (B123965) isothiocyanate (FITC) in conjunction with Ni2+-NTA presents a challenge due to fluorescence quenching. The paramagnetic nature of the Ni2+ ion, which is essential for binding to the His-tag, can significantly reduce the fluorescence quantum yield of FITC. nih.gov This quenching occurs when the paramagnetic metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus diminishing the fluorescence signal. nih.govlibretexts.org

Several factors can influence the degree of quenching, and optimizing these can help to mitigate the issue. One key factor is the concentration of the fluorescent probe and the labeling density on the protein of interest. High concentrations of FITC can lead to self-quenching, a phenomenon where adjacent fluorophore molecules interact and suppress fluorescence. axispharm.com Therefore, optimizing the dye-to-protein ratio is a critical step to ensure that the fluorescence signal is maximized without introducing self-quenching artifacts. axispharm.com

The choice of buffer and solvent system can also play a role. It is advisable to use buffers and reagents that are free from other known quenching agents, such as other heavy metals or reactive compounds. axispharm.com Additionally, environmental conditions like pH and temperature can affect quenching efficiency and should be controlled. axispharm.com

While it is not possible to eliminate the quenching effect of the essential Ni2+ ion entirely, strategies can be employed to manage it. One approach is to use fluorophores that are less susceptible to quenching by paramagnetic ions. However, when using FITC, careful control of the experimental conditions is the primary means of mitigation. Another consideration is the potential for static quenching, where a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. libretexts.org

Mitigation StrategyPrincipleResearch Finding
Optimize Dye-to-Macromolecule Ratio Avoids self-quenching from high concentrations of FITC.Over-labeling can cause dye molecules to cluster, leading to reduced fluorescence. axispharm.com
Control Environmental Conditions pH, temperature, and ionic strength can influence quenching efficiency.Maintaining consistent and optimal environmental conditions is crucial for reliable results. axispharm.com
Select Quencher-Free Systems Prevents additional quenching from contaminants in buffers and reagents.The use of high-purity reagents free from heavy metals can help preserve the fluorescence signal. axispharm.com
Understand Quenching Mechanism Paramagnetic ions can promote intersystem crossing to a non-fluorescent triplet state.Theoretical models suggest quenching occurs via competitive nonradiative decay pathways. nih.govlibretexts.org

Overcoming Membrane Permeability Limitations for Intracellular Labeling

A significant hurdle for the use of NTA-FITC probes in living cells is their generally poor membrane permeability, which restricts their application to extracellular targets. For the visualization of intracellular His-tagged proteins, the probe must be able to efficiently cross the cell membrane. Several strategies have been developed to address this limitation.

One of the most direct approaches is the chemical modification of the NTA-FITC probe to enhance its lipophilicity and, consequently, its ability to passively diffuse across the lipid bilayer. This can involve the conjugation of the NTA molecule with more hydrophobic fluorophores or the addition of other chemical moieties that facilitate membrane transport. For example, the development of the Ni-NTA-AC probe, which incorporates an arylazide group, has been reported as a membrane-permeable fluorescent probe capable of entering various cell types, including plant tissues, to target intracellular His-tagged proteins. nih.gov

Another strategy involves the transient permeabilization of the cell membrane to allow the entry of otherwise impermeable probes. Techniques such as treatment with streptolysin O (SLO), a bacterial toxin that creates pores in the cell membrane, have been successfully used to deliver a variety of fluorescent probes, including those larger than NTA-FITC, into the cytoplasm of living cells. nih.gov Following delivery, the cell membrane can reseal, allowing for the subsequent imaging of the intracellular targets in a viable cell. nih.gov

Furthermore, general principles for improving the cell permeability of fluorescent probes can be applied. These include designing probes that can exist in a dynamic equilibrium between a fluorescent, charged form and a non-fluorescent, more permeable form. rsc.org The covalent attachment of certain molecules, such as chlorinated dodecaborate (B577226), has also been shown to enhance the membrane permeability of hydrophilic cargos like fluorescein. nih.gov

StrategyMechanismExample/Finding
Chemical Modification of the Probe Increases lipophilicity to enhance passive diffusion across the cell membrane.The Ni-NTA-AC probe was designed for improved membrane permeability for intracellular labeling. nih.gov
Transient Membrane Permeabilization Temporarily creates pores in the cell membrane to allow probe entry.Streptolysin O (SLO) can be used to deliver fluorescent probes into living cells. nih.gov
Equilibrium-Based Design Probes exist in both a fluorescent, charged state and a non-fluorescent, permeable state.This design principle can be applied to create fluorogenic and cell-permeable probes. rsc.org
Covalent Conjugation Attachment of permeability-enhancing moieties to the probe.Covalent attachment of chlorinated dodecaborate has been shown to improve fluorescein uptake. nih.gov

Methodological Standardization and Reproducibility in NTA-FITC Assays

Ensuring the standardization and reproducibility of NTA-FITC assays is paramount for the reliable interpretation and comparison of data across different experiments and laboratories. A lack of standardized protocols can lead to significant variability in results, hindering scientific progress.

A key aspect of standardization is the establishment of well-defined and documented experimental procedures. This includes specifying parameters such as reagent concentrations, incubation times and temperatures, and the composition of all buffers used. udyone.comaatbio.com For instance, the presence of components like HEPES in buffers has been shown to potentially influence the binding of His-tags and affect experimental outcomes. nih.gov The handling and preparation of samples, including cell culture conditions and lysis procedures, can also introduce variability and should be consistent. aatbio.com

Instrument calibration and the use of standardized settings are also critical. Interlaboratory comparisons of nanoparticle tracking analysis (NTA) have demonstrated that while the technique is robust, variability can be introduced by operator differences and inconsistent instrument settings. nih.govmalvernpanalytical.com The implementation of standardized operating procedures and software with features like concentration calibration can significantly improve the reproducibility of NTA-based measurements, achieving high sizing accuracy and low coefficients of variation. malvernpanalytical.com

Quality control of the NTA-FITC conjugate itself is another important consideration. The degree of labeling (the ratio of FITC to the NTA-containing molecule) should be consistent between batches to ensure comparable fluorescence signals. Flow cytometry can be a useful tool for the quality control of fluorescent conjugates. nih.gov

Finally, inter-laboratory comparison studies are invaluable for assessing and improving the reproducibility of an assay. nih.govnih.gov By having multiple laboratories analyze the same samples using a common protocol, systematic biases and sources of variability can be identified and addressed. This collaborative approach is essential for establishing robust and reliable NTA-FITC assays that can be widely adopted by the research community.

Area of StandardizationKey ConsiderationsImpact on Reproducibility
Experimental Protocols Reagent concentrations, incubation times/temperatures, buffer composition.Inconsistent protocols are a major source of variability. udyone.comaatbio.comnih.gov
Instrumentation and Software Calibration, standardized settings, operator training.Can significantly reduce inter-instrument and inter-operator variability. nih.govmalvernpanalytical.com
Reagent Quality Control Consistency of NTA-FITC conjugates, purity of reagents.Ensures that observed differences are due to the experimental variables, not reagent variability. nih.gov
Data Analysis and Reporting Standardized analysis parameters and clear reporting of methods.Allows for transparent and accurate comparison of results between studies.
Inter-laboratory Studies Comparison of results from multiple labs using the same samples and protocols.Identifies systematic errors and validates the robustness of the assay. nih.govnih.gov

Future Directions and Emerging Research Avenues

Integration of NTA-FITC with Advanced Imaging Technologies (e.g., Super-Resolution Microscopy)

Super-resolution microscopy techniques, which bypass the diffraction limit of light, offer unprecedented views of cellular architecture at the nanoscale. acs.org The integration of NTA-FITC with these technologies, while currently not widespread, presents a compelling area for future research. Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the photoswitching of fluorophores to temporally separate their emission, allowing for precise localization. northwestern.edu While FITC is not a traditional photoswitchable dye, research into inducing photoswitching in conventional fluorophores could be extended to NTA-FITC, potentially enabling its use in single-molecule localization microscopy.

Another avenue is the application of NTA-FITC in techniques like universal Point Accumulation for Imaging in Nanoscale Topography (uPAINT). acs.org This method relies on the transient binding of a fluorescent probe to its target. The relatively low affinity of mono-NTA-FITC, often considered a limitation, could be advantageous here, as it would lead to the transient binding events necessary for uPAINT imaging of His-tagged proteins on cell surfaces.

However, a significant challenge for the use of mono-NTA probes like NTA-FITC in stable, long-term imaging is their relatively low affinity for His-tags (with Kd values typically in the 1-20 μM range). nih.gov To address this, the development of multivalent NTA-FITC constructs, such as di-NTA or tris-NTA-FITC, could substantially increase binding affinity and stability, making them more suitable for advanced imaging applications that require robust and prolonged labeling. nih.govnih.gov

Development of NTA-FITC for Multi-Channel Tracking and Labeling

The simultaneous tracking of multiple proteins within a cell is crucial for understanding complex biological processes. The development of NTA-FITC for multi-channel tracking would involve its use in concert with other NTA-fluorophore conjugates that are spectrally distinct. For instance, NTA-FITC could be paired with NTA conjugates of red-emitting dyes like Cy3 or Cy5. nih.govnih.gov This would allow for the simultaneous visualization and tracking of two or more different His-tagged proteins, providing insights into their co-localization and dynamic interactions.

A key consideration for multi-channel imaging is the potential for spectral overlap between different fluorophores. Future research could focus on characterizing the spectral properties of NTA-FITC in various biological environments to identify the optimal partner fluorophores that minimize spectral bleed-through. Furthermore, the development of standardized protocols for simultaneous dual-channel acquisition and analysis would be essential for quantitative studies of protein co-recruitment and relative dynamics. nih.gov

The table below illustrates a potential combination of NTA-based probes for multi-channel imaging:

ProbeExcitation Wavelength (nm)Emission Wavelength (nm)Application
NTA-FITC~495~520Labeling Protein A
NTA-Cy3~550~570Labeling Protein B
NTA-Cy5~650~670Labeling Protein C

Exploration of NTA-FITC in Novel Bioconjugation Strategies

The interaction between NTA and a His-tag is a well-established non-covalent bioconjugation method. nih.gov NTA-FITC can serve as a valuable tool in this context, not only for labeling but also for verifying the success of bioconjugation reactions involving His-tagged proteins.

A promising area of exploration is the incorporation of NTA-FITC into "click chemistry" platforms. interchim.frfrontiersin.org Click chemistry refers to a set of biocompatible reactions that are highly specific and efficient. interchim.frfrontiersin.org By chemically modifying NTA-FITC to include a reactive handle, such as an azide (B81097) or an alkyne, it could be "clicked" onto a biomolecule of interest that has been functionalized with the complementary group. This would enable the highly specific and covalent attachment of the NTA-FITC probe, offering greater stability than the non-covalent NTA-His-tag interaction.

Furthermore, NTA-FITC could be used as a fluorescent reporter in the development of novel protein purification and immobilization strategies. For example, His-tagged proteins could be captured on a solid support functionalized with NTA, and the presence and quantity of the bound protein could be readily assessed using NTA-FITC.

Computational Modeling and Simulation of NTA-FITC Interactions and Spectroscopic Behavior

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the molecular basis of biomolecular interactions and the behavior of fluorescent probes. nih.gov Future research could leverage these techniques to gain deeper insights into the NTA-FITC system.

MD simulations can be employed to model the binding of NTA-FITC to a His-tagged protein at an atomic level. nih.gov This would allow for the detailed investigation of the binding interface, the role of the chelating metal ion (typically Ni2+), and the conformational changes that may occur upon binding. Such simulations could also help in the rational design of multivalent NTA-FITC constructs with optimized binding affinities and specificities.

Furthermore, computational approaches can be used to predict the spectroscopic properties of NTA-FITC in different environments. youtube.com By simulating the behavior of the fluorescein (B123965) fluorophore when conjugated to NTA and bound to a protein, it may be possible to understand and predict changes in its fluorescence quantum yield and lifetime. This information would be invaluable for the interpretation of experimental data from fluorescence microscopy and spectroscopy studies. The development of accurate force fields for fluorescent probes like fluorescein is a critical aspect of such simulations. nih.gov

The following table outlines potential research questions that could be addressed through computational modeling of NTA-FITC:

Research QuestionComputational ApproachPotential Outcome
What is the precise binding mode of NTA-FITC to a His6-tag?Molecular Docking and MD SimulationsIdentification of key interacting residues and optimization of linker length and composition.
How does the protein environment affect the fluorescence of FITC?Quantum Mechanics/Molecular Mechanics (QM/MM) SimulationsPrediction of absorption and emission spectra and understanding of quenching mechanisms.
Can we design a multivalent NTA-FITC with enhanced affinity?Free Energy CalculationsIn silico screening of different multivalent scaffold designs to predict binding affinities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.